N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine is a complex organic compound that features a brominated furan ring, a methylated amine group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance .
-
Step 1: Bromination of Furan
Reagents: Furan, bromine
Conditions: Room temperature, solvent (e.g., dichloromethane)
Product: 5-bromofuran
-
Step 2: Formation of 5-bromofuran-2-ylmethylamine
Reagents: 5-bromofuran, methylamine
Conditions: Room temperature, solvent (e.g., ethanol)
Product: 5-bromofuran-2-ylmethylamine
-
Step 3: Coupling with 2-pyridin-2-ylethanamine
Reagents: 5-bromofuran-2-ylmethylamine, 2-pyridin-2-ylethanamine, palladium catalyst, base (e.g., potassium carbonate)
Conditions: Elevated temperature, solvent (e.g., toluene)
Product: this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted furan ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Furan-2,5-dione derivatives
Reduction: Hydrogen-substituted furan ring
Substitution: Various substituted furan derivatives
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and antifungal properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of brominated furan derivatives with biological systems.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets. The brominated furan ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromofuran-2-ylmethylamine
- N-methyl-2-pyridin-2-ylethanamine
- N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide
Uniqueness
N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine is unique due to the combination of its brominated furan ring and pyridine ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-16(10-12-5-6-13(14)17-12)9-7-11-4-2-3-8-15-11/h2-6,8H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHCXEYBNYVJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.